molecular formula C11H15N3O3 B12359191 ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B12359191
M. Wt: 237.25 g/mol
InChI Key: VLMCNNFPYRLWNL-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine derivatives, followed by cyclization and esterification steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolo[2,1-f][1,2,4]triazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling.

Comparison with Similar Compounds

Ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be compared to other heterocyclic compounds with similar structures, such as:

    Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Indole derivatives: Indoles are another class of heterocycles with a similar nitrogen-containing ring system, but with different reactivity and applications.

    Imidazole derivatives: Imidazoles also feature a nitrogen-containing ring and are known for their diverse biological activities and applications in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for various applications through chemical modifications.

Biological Activity

Ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound that exhibits various biological activities due to its unique structural characteristics. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H14_{14}N4_{4}O3_{3} and a molecular weight of approximately 250.27 g/mol. The compound features a pyrrole ring fused with a triazine moiety, which is significant for its biological activity. The ethyl ester group enhances its solubility and reactivity, making it a candidate for various medicinal applications.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs to this compound exhibit notable antimicrobial properties. For instance, related compounds have shown effective inhibition against bacterial strains and fungi. The presence of the pyrrole and triazine rings is believed to contribute to this activity by interacting with microbial cell structures.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example:

Compound NameActivityIC50_{50} (µM)
Ethyl 5-methyl-4-oxo-pyrrolo[2,1-f][1,2,4]triazineAnticancer<10
Ethyl 5-benzylidene-pyrrolo[2,1-f][1,2,4]triazineAnticancer<15
Ethyl 5-nitro-pyrrolo[2,1-f][1,2,4]triazineAnti-inflammatory<20

These findings indicate that this compound could serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has also been explored. Its structure allows for interactions that may inhibit inflammatory pathways. For instance, related compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50_{50} values for similar compounds ranged from 0.04 to 0.06 µM against COX enzymes .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound:

  • Cyclization Reactions : Utilizing appropriate precursors that undergo cyclization to form the pyrrolo-triazine structure.
  • Esterification : The introduction of the ethyl ester group can be achieved through standard esterification techniques.
  • Functional Group Modifications : Post-synthetic modifications can enhance biological activity or alter solubility profiles.

These methods highlight the versatility in synthesizing this compound and its derivatives for further biological evaluation.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of this compound:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated an IC50_{50} value of approximately 12 µM after 48 hours of treatment.

Study 2: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Escherichia coli showed significant inhibition zones (≥15 mm), suggesting strong antimicrobial properties.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-3-7-8(11(16)17-4-2)5-14-9(7)10(15)12-6-13-14/h5,13H,3-4,6H2,1-2H3,(H,12,15)

InChI Key

VLMCNNFPYRLWNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=O)NCNN2C=C1C(=O)OCC

Origin of Product

United States

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